molecular formula C6H7N3S B1475961 2-(Azidomethyl)-3-methylthiophene CAS No. 2098012-24-7

2-(Azidomethyl)-3-methylthiophene

Cat. No.: B1475961
CAS No.: 2098012-24-7
M. Wt: 153.21 g/mol
InChI Key: MLECNDUPLPRRJZ-UHFFFAOYSA-N
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Description

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .


Synthesis Analysis

Azide-modified nucleosides are synthesized using various methods. The azido functionality can be introduced relatively easily into both the sugar and the nucleobase . For example, 2’- and 3’-O-azidomethyl derivatives of ribonucleosides were obtained by splitting the corresponding methylthiomethyl derivatives of ribonucleosides with bromine or SO2Cl2 followed by lithium azide treatment .


Molecular Structure Analysis

The molecular structure of azide-modified nucleosides is characterized by the presence of an azido group, which can be attached to the sugar residue or nucleobase .


Chemical Reactions Analysis

Azide-modified nucleosides are used in azide-alkyne cycloadditions for labelling and functionalization . These so-called click reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .


Physical and Chemical Properties Analysis

The physical and chemical properties of azide-modified nucleosides depend on the specific compound and its structure .

Scientific Research Applications

2-(Azidomethyl)-3-methylthiophene, while not directly mentioned in the provided papers, is a chemical precursor or building block in synthetic chemistry. Its potential applications can be inferred from research on similar thiophene derivatives and their utility across various scientific domains. The focus here will be on the broader scientific applications of thiophene derivatives, highlighting their significance in materials science, biomedicine, and environmental research.

Materials Science: Conducting Polymers

Thiophene derivatives, such as polythiophenes, have garnered attention in materials science, particularly in the development of conducting polymers. Poly(3,4-ethylenedioxythiophene) (PEDOT) is one such derivative that has shown promising applications as organic thermoelectric materials. Research has systematically explored PEDOT's thermoelectric properties since 2008, aiming for a ZT ∼100, which could revolutionize military and niche applications due to PEDOT's advantageous attributes like weight, size, and flexibility (R. Yue & Jingkun Xu, 2012).

Biomedicine: Wound Care and Skin Tissue Engineering

In the biomedical field, intrinsically conducting polymers (CPs), including polythiophenes, have shown potential in wound care and skin tissue engineering. Their electrical conductivity enables the direct application of electrical stimulation to the wound area, promoting accelerated wound healing and enhanced antibacterial activity. This novel approach could lead to significant advancements in medical treatments and drug delivery systems (Milena Talikowska, Xiaoxu Fu, & Grzegorz Lisak, 2019).

Environmental Research: Pollutant Degradation

The degradation of environmental pollutants, such as chlorophenols, has been a critical area of research. Zero valent iron and iron-based bimetallic systems, potentially catalyzed by thiophene derivatives, have been explored for their ability to efficiently dechlorinate toxic industrial chemicals. This research underscores the environmental significance of thiophene derivatives in developing sustainable methods for water and soil decontamination (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).

Mechanism of Action

Future Directions

Azide-modified nucleosides have become essential tools for the labelling and functionalization of nucleic acids in vitro as well as in cells, and have allowed investigation into the mechanism and cellular function of numerous RNA molecules . Future research will likely continue to explore and expand the applications of these compounds .

Properties

IUPAC Name

2-(azidomethyl)-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-2-3-10-6(5)4-8-9-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLECNDUPLPRRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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